

# Spectroscopic data for 8-bromoquinoline derivatives (NMR, IR, Mass Spec)

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## Compound of Interest

Compound Name: 8-Bromoquinolin-4(1H)-one

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## Spectroscopic Data for 8-Bromoquinoline Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 8-bromoquinoline and its derivatives. It is designed to serve as a core resource for researchers and professionals involved in the synthesis, characterization, and application of these compounds in medicinal chemistry and materials science. This document summarizes key Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presents detailed experimental protocols, and visualizes analytical workflows.

## Spectroscopic Data Summary

The following tables provide a structured summary of the available spectroscopic data for 8-bromoquinoline and several of its key derivatives, facilitating easy comparison of their spectral characteristics.

### Table 1: $^1\text{H}$ NMR Spectroscopic Data ( $\delta$ , ppm)

Compound	H-2	H-3	H-4	H-5	H-6	H-7	Other Signals	Solvent
8-Bromoquinoline	8.95 (dd)	7.45 (t)	8.45 (dd)	7.85 (dd)	7.45 (t)	7.80 (dd)	-	-
5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline	8.47 (d, J=2.4 Hz)	-	7.70 (d, J=2.4 Hz)	-	-	-	4.03 (s, 3H, -OCH <sub>3</sub> ), 4.01 (s, 3H, -OCH <sub>3</sub> )	CDCl <sub>3</sub>
7-bromo-8-hydroxyquinoline	8.83 (dd, J=4.4, 1.6 Hz)	7.59 (dd, J=8.4, 4.4 Hz)	8.51 (dd, J=8.4, 1.2 Hz)	7.10 (d, J=8.4 Hz)	7.73 (d, J=8.4 Hz)	-	3.3 (s, 1H, -OH)	CDCl <sub>3</sub>
5-bromo-8-methoxyquinoline	8.89-8.91 (dd, J=4.0, 1.2 Hz)	7.49 (dd, J=8.4, 4.0 Hz)	8.43 (dd, J=8.4, 1.6 Hz)	-	7.66 (d, J=8.4 Hz)	6.87 (d, J=8.4 Hz)	4.04 (s, -OCH <sub>3</sub> )	CDCl <sub>3</sub>
5-bromo-8-aminoquinoline	8.78 (dd, J=4.0, 1.2 Hz)	7.52 (dd, J=8.4, 4.0 Hz)	8.44 (dd, J=8.4, 1.2 Hz)	-	7.60 (d, J=8.0 Hz)	6.83 (d, J=8.0 Hz)	5.07 (bs, 2H, -NH <sub>2</sub> )	CDCl <sub>3</sub>
6,8-Dibromine	~8.8-9.0 (s)	-	Singlet, downfield	~7.9-8.1 (d)	-	-7.6-7.8 (d)	4.99 (br s, -NH <sub>2</sub> )	-

**Table 2:**  $^{13}\text{C}$  NMR Spectroscopic Data ( $\delta$ , ppm)

Com pou nd	C-2	C-3	C-4	C-4a	C-5	C-6	C-7	C-8	C-8a	Oth er Sign als	Solv ent
8- Brom oqui nolin e	151. 0	122. 9	136. 5	127. 9	126. 8	127. 4	130. 1	127. 9	148. 5	-	-
5,7- dibro mo- 3,6- dime thox y-8- hydr oxyq uinoli ne	155. 7	127. 9	112. 6	130. 6	99.7	150. 8	103. 0	142. 1	154. 0	3), 55.9	CDCl 3 (- OCH 3)
5- brom o-8- meth oxyq uinoli ne	149. 7	122. 8	135. 5	140. 8	108. 1	130. 0	111. 8	152. 2	128. 1	(- OCH 3)	56.2 CDCl 3 (- OCH 3)
6,8- Dibr omo quin olin- 3- amin e	~148 -150	~140 -142	~118 -120	~129 -131	~127 -129	Subs titute d	~130 -132 d	Subs titute d	~146 -148	-	-

(Pre  
dicted  
d)

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**Table 3: IR Spectroscopic Data ( $\nu$ ,  $\text{cm}^{-1}$ )**

Compound	N-H Stretch	C-H (aromatic) Stretch	C=C, C=N (aromatic) Stretch	C-N Stretch	C-Br Stretch	Other Key Bands
5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline	-	2939	1610, 1483, 1450	1294	665, 650	3353 (-OH stretch)
5-bromo-8-methoxyquinoline	-	2915, 2848	1600, 1588, 1500, 1460	1300	-	-
6,8-Dibromoquinolin-3-amine (Predicted)	3400-3250 (two bands)	3100-3000	1620-1450	1335-1250	-	1650-1580 (N-H Bend)

**Table 4: Mass Spectrometry Data ( $m/z$ )**

Compound	Molecular Formula	Molecular Weight	[M] <sup>+</sup>	Key Fragments	Notes
8-Bromoquinoline	C <sub>9</sub> H <sub>6</sub> BrN	208.05	207/209	128, 125	Isotopic pattern for one bromine atom.
6,8-Dibromoquinolin-3-amine	C <sub>9</sub> H <sub>6</sub> Br <sub>2</sub> N <sub>2</sub>	301.96	-	-	Expected to show a characteristic M, M+2, M+4 isotopic pattern due to two bromine atoms. <sup>[1]</sup>
3-Bromoquinoline	C <sub>9</sub> H <sub>6</sub> BrN	208.05	207/209	128, 101	M and M+2 peaks in an approximate 1:1 ratio are characteristic of a compound containing one bromine atom. <sup>[2]</sup>

## Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These are generalized protocols for quinoline derivatives and may require optimization for specific compounds and instrumentation.<sup>[3]</sup>

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>) in a 5 mm NMR tube.<sup>[1]</sup> For quantitative

NMR (qNMR), an internal standard is accurately weighed and added to the sample.[3]

- Data Acquisition:
  - $^1\text{H}$  NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.[4][5]
  - $^{13}\text{C}$  NMR spectra are recorded on the same instrument, often at 100 MHz or 125 MHz.[4]
  - Standard acquisition parameters are used, although a longer relaxation delay may be necessary for  $^{13}\text{C}$  NMR to ensure accurate integration.
- Data Processing: The raw data (Free Induction Decay - FID) is processed using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and calibration of the chemical shift scale using the residual solvent signal or an internal standard like tetramethylsilane (TMS).

## Infrared (IR) Spectroscopy

- Sample Preparation (KBr Pellet Method): Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[3] The mixture is then pressed into a transparent or translucent pellet using a hydraulic press.[3]
- Sample Preparation (Neat/ATR): For liquid samples or some solids, a spectrum can be obtained directly by placing a small amount on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.[6]
- Data Acquisition: The spectrum is typically recorded in the range of  $4000\text{-}400\text{ cm}^{-1}$ .[3][5] A background spectrum (of a blank KBr pellet or the empty ATR crystal) is collected and subtracted from the sample spectrum to remove atmospheric and instrumental interferences. [3]

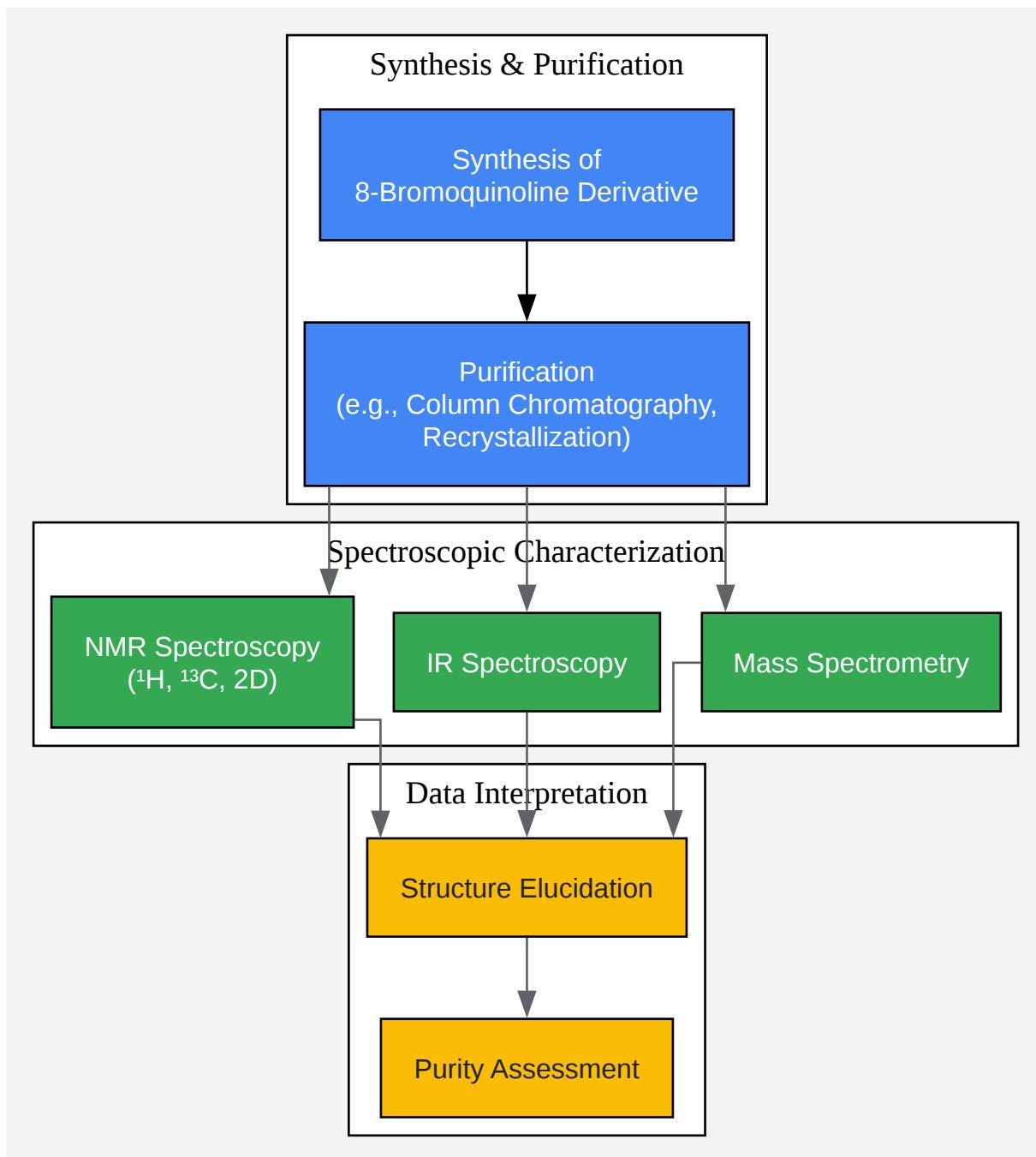
## Mass Spectrometry (MS)

- Sample Introduction and Ionization: Samples can be introduced via direct infusion or through a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC). Electron Impact (EI) and Electrospray Ionization (ESI) are common ionization techniques used for these types of molecules.[5]

- Mass Analysis: The ionized molecules and their fragments are separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Data Presentation: The data is presented as a mass spectrum, which plots the relative ion abundance against the  $m/z$  ratio.<sup>[2]</sup> The presence of bromine atoms is readily identified by the characteristic isotopic pattern ( $M$ ,  $M+2$ ,  $M+4$ , etc.) resulting from the natural abundance of  $^{79}\text{Br}$  and  $^{81}\text{Br}$  isotopes.<sup>[1][2]</sup>

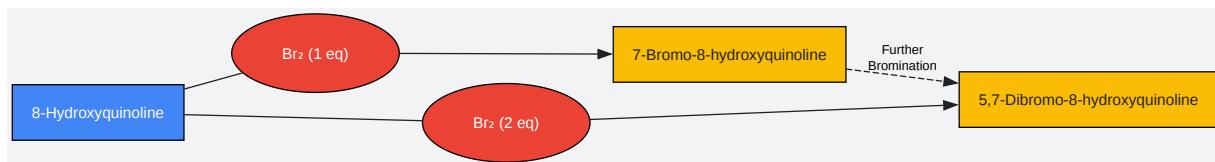
## Visualized Workflows and Relationships

The following diagrams, generated using Graphviz, illustrate key experimental workflows and logical relationships in the study of 8-bromoquinoline derivatives.



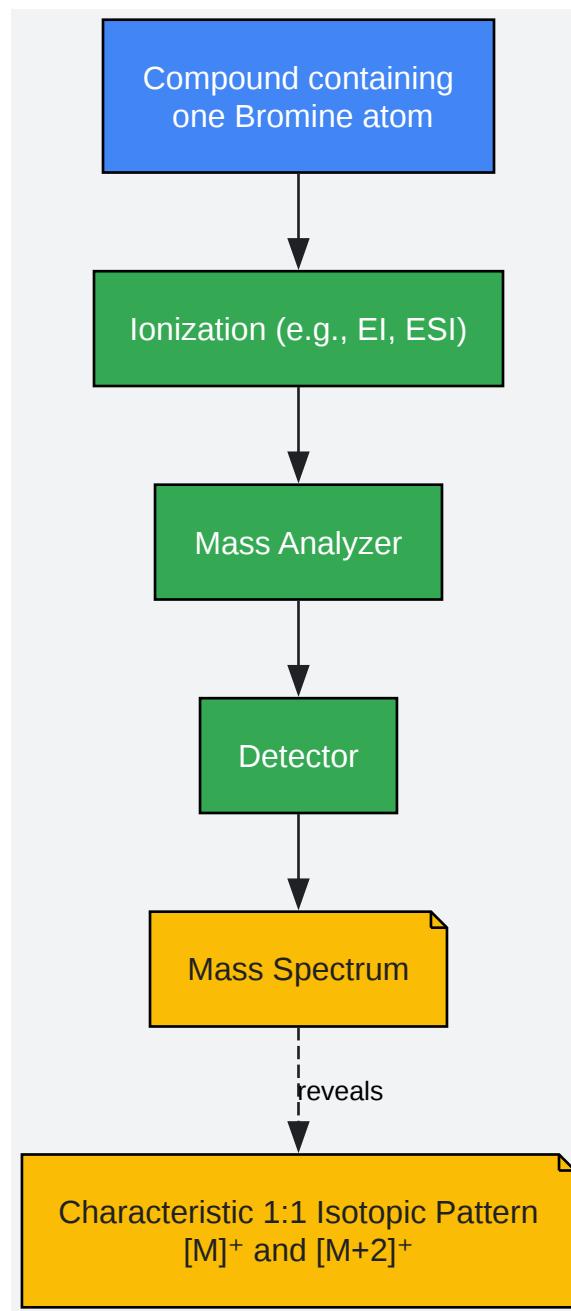
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Caption: General workflow for the synthesis and spectroscopic characterization of 8-bromoquinoline derivatives.



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Caption: Regioselective bromination pathway of 8-hydroxyquinoline leading to mono- and di-substituted products.[\[4\]](#)[\[7\]](#)



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Caption: Logical flow illustrating how mass spectrometry reveals the presence of bromine in a molecule.[1][2]

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